molecular formula C13H15NO4 B7842918 3-(2-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid

3-(2-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid

Cat. No.: B7842918
M. Wt: 249.26 g/mol
InChI Key: KFZKGFNYRSTFLB-UHFFFAOYSA-N
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Description

3-(2-Ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid is a complex organic compound belonging to the class of benzoxazinones. This compound features a benzoxazine ring system, which is a fused structure containing a benzene ring and an oxazine ring. The presence of the oxazine ring imparts unique chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of 2-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine with a suitable carboxylic acid derivative in the presence of a coupling agent.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.

  • Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to modify the compound's structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Reagents such as halogens, alkyl halides, and various nucleophiles are employed in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of hydroxylated or carboxylated derivatives.

  • Reduction: Production of reduced forms of the compound.

  • Substitution: Generation of various substituted benzoxazines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has shown potential in biological studies, including enzyme inhibition and modulation of biological pathways. Medicine: Research indicates potential therapeutic applications, such as anti-inflammatory and anticancer properties. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(2-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • 3-(2-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid is structurally similar to other benzoxazinones and related compounds.

  • Uniqueness: Its unique ethyl group and propanoic acid moiety distinguish it from other benzoxazinones, potentially leading to different biological activities and applications.

Properties

IUPAC Name

3-(2-ethyl-3-oxo-1,4-benzoxazin-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-2-10-13(17)14(8-7-12(15)16)9-5-3-4-6-11(9)18-10/h3-6,10H,2,7-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZKGFNYRSTFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C2=CC=CC=C2O1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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